molecular formula C27H43NO2 B13426627 Leptinidine CAS No. 24884-17-1

Leptinidine

Cat. No.: B13426627
CAS No.: 24884-17-1
M. Wt: 413.6 g/mol
InChI Key: RFIYLZGMGGONQR-QFJXAUAASA-N
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Chemical Reactions Analysis

Types of Reactions

Leptinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .

Scientific Research Applications

Leptinidine has several scientific research applications:

    Chemistry: Used as a model compound to study steroidal alkaloid biosynthesis and chemical properties.

    Biology: Studied for its role in plant defense mechanisms against pests.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive steroidal alkaloids.

    Industry: Used in agricultural research to develop pest-resistant crop varieties

Comparison with Similar Compounds

Leptinidine is unique due to its specific hydroxylation pattern. Similar compounds include:

This compound’s uniqueness lies in its specific hydroxylation, which imparts distinct biological properties and pest resistance capabilities .

Properties

CAS No.

24884-17-1

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(1S,2S,7S,10R,11S,14S,15R,16S,17S,18S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,18-diol

InChI

InChI=1S/C27H43NO2/c1-15-11-23(30)25-16(2)24-22(28(25)14-15)13-21-19-6-5-17-12-18(29)7-9-26(17,3)20(19)8-10-27(21,24)4/h5,15-16,18-25,29-30H,6-14H2,1-4H3/t15-,16-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

RFIYLZGMGGONQR-QFJXAUAASA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)O

Canonical SMILES

CC1CC(C2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)O

Origin of Product

United States

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